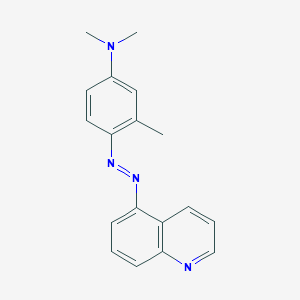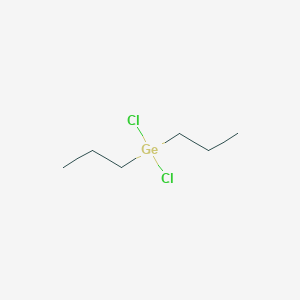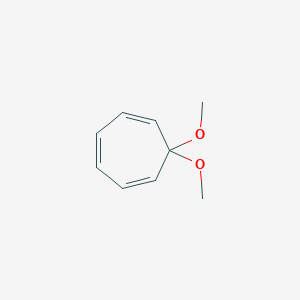
7,7-Dimethoxycyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethoxycyclohepta-1,3,5-triene, also known as DMCT, is a cyclic molecule that has gained interest in scientific research due to its unique properties. DMCT is a conjugated system that has been studied for its potential use in various applications, including as a fluorescent probe for biological imaging, as well as in the development of new materials and pharmaceuticals. In
Mechanism of Action
The mechanism of action of 7,7-Dimethoxycyclohepta-1,3,5-triene is not fully understood, but it is believed to involve the formation of a charge transfer complex between the this compound molecule and other molecules or ions. This charge transfer results in the emission of fluorescence, which can be detected and measured.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand the potential effects of this compound on biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using 7,7-Dimethoxycyclohepta-1,3,5-triene in lab experiments is its high quantum yield and long fluorescence lifetime, which make it an ideal candidate for use in fluorescence microscopy and imaging. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on 7,7-Dimethoxycyclohepta-1,3,5-triene. One area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of research is the investigation of the potential use of this compound in the development of new pharmaceuticals and materials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on biological systems.
Synthesis Methods
The synthesis of 7,7-Dimethoxycyclohepta-1,3,5-triene involves a series of chemical reactions that result in the formation of the cyclic molecule. One method for synthesizing this compound involves the condensation of 2,4-pentanedione with 2,4-hexanedione in the presence of a base catalyst. The resulting product is then treated with methanol and hydrochloric acid to produce this compound. Another method involves the reaction of 2,4-pentanedione with a substituted phenol in the presence of a Lewis acid catalyst, followed by methylation and deprotection to yield this compound.
Scientific Research Applications
7,7-Dimethoxycyclohepta-1,3,5-triene has been studied for its potential use in various scientific research applications, including as a fluorescent probe for biological imaging. This compound has been shown to have a high quantum yield and a long fluorescence lifetime, making it an ideal candidate for use in fluorescence microscopy and imaging. This compound has also been investigated for its potential use in the development of new materials, such as organic semiconductors and polymers.
properties
CAS RN |
18207-24-4 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
7,7-dimethoxycyclohepta-1,3,5-triene |
InChI |
InChI=1S/C9H12O2/c1-10-9(11-2)7-5-3-4-6-8-9/h3-8H,1-2H3 |
InChI Key |
YSZALVJSNROESF-UHFFFAOYSA-N |
SMILES |
COC1(C=CC=CC=C1)OC |
Canonical SMILES |
COC1(C=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene](/img/structure/B93916.png)
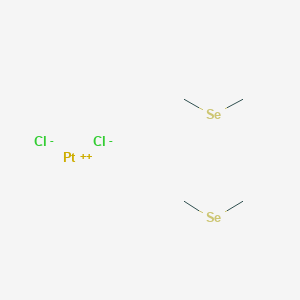
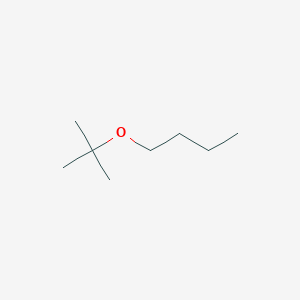
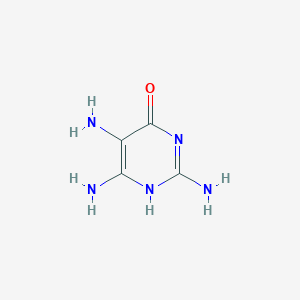


![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)


